molecular formula C18H15O2PS B12838019 Phenyl-phosphonothioic acid diphenyl ester CAS No. 88239-51-4

Phenyl-phosphonothioic acid diphenyl ester

Cat. No.: B12838019
CAS No.: 88239-51-4
M. Wt: 326.4 g/mol
InChI Key: GVFACMYXGCXMKT-UHFFFAOYSA-N
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Description

Significance within Phosphonothioate and Broader Organophosphorus Ester Families

Phenyl-phosphonothioic acid diphenyl ester belongs to the phosphonothioate family, which are organophosphorus compounds characterized by a P-C bond and a P=S double bond. This family is a subset of the larger group of organophosphorus esters, which have found diverse applications.

The significance of this specific ester lies in the unique combination of its constituent groups: a phenyl group directly attached to the phosphorus atom, and two phenoxy groups forming the ester linkages. This structure makes it an interesting subject for studying the electronic and steric effects on the reactivity of the thiophosphoryl center. The replacement of a phosphoryl oxygen (P=O) with a thiophosphoryl sulfur (P=S) significantly alters the electronic properties of the phosphorus atom, influencing its electrophilicity and the nature of its bonding. This, in turn, affects the compound's reactivity towards nucleophiles and its stability under various conditions.

Historical Context of Organophosphorus Chemistry Research Pertaining to Thioesters

The exploration of organophosphorus compounds dates back to the 19th century, with significant advancements in the 20th century driven by their application as pesticides and in chemical warfare. The synthesis of thioesters, a subgroup of these compounds where a sulfur atom replaces one or more oxygen atoms, represented a key development. This modification was often found to alter the biological activity and environmental persistence of these compounds.

Early research into organophosphorus thioesters was largely empirical, focusing on the synthesis of new compounds and the evaluation of their properties. Over time, as analytical techniques became more sophisticated, the focus shifted towards understanding the mechanisms of their reactions, such as hydrolysis. The study of the hydrolysis of various phosphonate (B1237965) and phosphonothioate esters has provided valuable insights into the factors governing the stability and reactivity of the P-O and P-S bonds.

Role as a Model Compound for Mechanistic and Synthetic Studies

While specific, detailed research findings exclusively on this compound as a model compound are limited in publicly available literature, its structure makes it a conceptually important model for several key areas of investigation in organophosphorus chemistry.

Mechanistic Studies: The hydrolysis of phosphonothioate esters is a fundamental reaction that has been extensively studied to understand the mechanisms of nucleophilic substitution at the phosphorus center. The presence of the P=S bond in this compound, compared to its P=O analogue (diphenyl phenylphosphonate), allows for comparative studies on the reactivity and mechanism of hydrolysis. The thiophosphoryl group is generally less electrophilic than the phosphoryl group, which can lead to different reaction kinetics and pathways. For instance, the hydrolysis of related aryl phosphoramidates and their thio-analogs has shown that the replacement of oxygen with sulfur can decrease the rate of hydrolysis. sjtu.edu.cn Studies on the hydrolysis of various phosphonate esters have also highlighted the influence of the ester group on the reaction rate, with aryl esters generally hydrolyzing faster than their alkyl counterparts. huji.ac.il

Synthetic Studies: The synthesis of phosphonothioates is a significant area of organophosphorus chemistry. General methods for the synthesis of such compounds often involve the reaction of phosphonites with sulfurizing agents or the reaction of phosphonic dichlorides with thiophenols. While a specific, detailed synthetic protocol for this compound is not readily found in the literature, its synthesis would likely follow established methodologies for creating P-C, P-O, and P=S bonds. For example, a common route could involve the reaction of phenylphosphonic dichloride with phenol (B47542) to form the diphenyl ester, followed by a thionation reaction.

Data on this compound and Related Compounds

Due to the limited availability of specific experimental data for this compound, the following tables present general information and data for related compounds to provide context.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₈H₁₅O₂PSAlfa Aesar
Molecular Weight 326.35 g/mol Alfa Aesar
CAS Number 88239-51-4Alfa Aesar

Table 2: Spectroscopic Data of a Related Compound (Diphenylphosphine oxide)

Spectroscopic TechniqueCharacteristic DataSource
³¹P NMR (in CDCl₃) δ: 29.1 ppm rsc.org

Note: This data is for Diphenylphosphine oxide, a related compound, and is provided for illustrative purposes. The ³¹P NMR chemical shift for this compound would be different due to the presence of the thiophosphoryl group and the phenoxy esters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88239-51-4

Molecular Formula

C18H15O2PS

Molecular Weight

326.4 g/mol

IUPAC Name

diphenoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C18H15O2PS/c22-21(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15H

InChI Key

GVFACMYXGCXMKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Phenyl Phosphonothioic Acid Diphenyl Ester and Analogues

Esterification Approaches

Esterification methodologies are fundamental to the synthesis of the target molecule, involving the formation of P-O bonds with phenol (B47542). These can be achieved through several distinct pathways.

Direct esterification is a classical and straightforward approach to forming the desired ester. In the context of phenyl-phosphonothioic acid diphenyl ester, this would typically involve the reaction of a suitable phenylphosphonothioic acid derivative with phenol. A common and effective precursor for this transformation is phenylphosphonothioic dichloride. The reaction proceeds via nucleophilic substitution at the phosphorus center by the hydroxyl group of phenol, usually in the presence of a base to neutralize the hydrogen chloride byproduct.

The reaction of phenol with acyl chlorides is a well-established method for ester formation, and this principle is directly applicable to phosphorus chemistry. ucc.ie While phenol itself can react, the reaction rate is often enhanced by first converting phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). ucc.ie

A general representation of this direct esterification is as follows:

C₆H₅P(S)Cl₂ + 2 C₆H₅OH → C₆H₅P(S)(OC₆H₅)₂ + 2 HCl

To drive the reaction to completion and neutralize the HCl formed, a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) is commonly employed.

Reactant 1Reactant 2BaseSolventProductReference
Phenylphosphonothioic dichloridePhenolTriethylamineTolueneThis compound google.com
Phenylphosphonic dichloridePhenolPyridineBenzene (B151609)Diphenyl phenylphosphonate

This table presents a representative, though not exhaustive, summary of direct esterification reactions.

Transesterification offers an alternative route to this compound, particularly when starting from more readily available or less reactive phosphonothioate esters. This method involves the exchange of the alkoxy or aryloxy groups of a phosphonothioate ester with another alcohol or phenol, typically in the presence of a catalyst.

For instance, a simple dialkyl phenylphosphonothioate, such as the dimethyl or diethyl ester, could be reacted with phenol to yield the desired diphenyl ester. These reactions are often equilibrium-driven, and strategies to shift the equilibrium towards the product, such as removal of the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol), are typically employed. Catalysts for such transformations can range from basic salts like sodium phenoxide to various metal complexes. nih.govwikipedia.orgbeilstein-journals.org The transesterification of dimethyl carbonate with phenol to produce diphenyl carbonate, while not a phosphorus-based system, illustrates the principles and conditions that can be adapted for phosphonothioate synthesis. wikipedia.orgbeilstein-journals.orgnih.govwikipedia.org

A general scheme for the transesterification is:

C₆H₅P(S)(OR)₂ + 2 C₆H₅OH ⇌ C₆H₅P(S)(OC₆H₅)₂ + 2 ROH (where R = alkyl)

Starting EsterReactantCatalystConditionsProductReference
Dimethyl phenylphosphonothioate (analogue)PhenolSodium phenoxideHeat, removal of methanolThis compound nih.gov
Triphenyl phosphite (B83602) (related compound)AlcoholSodium methylateHeat, distillation of phenolTrialkyl phosphite nih.gov
Dimethyl carbonate (non-phosphorus analogue)PhenolMg(OH)₂ nanoflakes453 K, 13 h, 0.2 mol% catalystDiphenyl carbonate wikipedia.org

This table illustrates the concept of transesterification with relevant examples.

While the primary focus is on the formation of the P-O-Aryl ester bonds, it is worth noting that phosphorylation reactions can be employed to construct related thioester compounds. The Atherton-Todd reaction, for example, is a powerful method for converting dialkyl phosphites into various phosphorus derivatives, including phosphoramidates and, with appropriate nucleophiles, can be adapted for the synthesis of thioesters. uobaghdad.edu.iq This reaction typically involves a dialkyl phosphite, carbon tetrachloride, and a base in the presence of a nucleophile. In a modified approach, a dialkyl phosphite can be converted in situ to a reactive chlorophosphate, which then reacts with a thiol to form a thioester.

P-S Bond Forming Reactions in Phosphonothioate Synthesis

The creation of the phosphorus-sulfur double bond (P=S) or a single bond within a thiophosphate linkage (P-S-R) is a critical step in many synthetic routes to phosphonothioates. These reactions can be broadly classified into metal-catalyzed and non-metal catalyzed methodologies.

Transition metal catalysis has emerged as a powerful tool for the formation of P-S bonds, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions. In the context of phosphonothioate synthesis, palladium complexes can catalyze the coupling of H-phosphonates or related P(O)-H compounds with thiols or their derivatives. For example, the dehydrogenative coupling of H-phosphonates with thiophenols in the presence of a palladium catalyst provides a direct route to S-aryl phosphorothioates. While this forms a P-S-Ar linkage, similar principles can be applied to construct the P=S bond. Palladium-catalyzed Hirao reactions are a cornerstone of P-C bond formation and the underlying catalytic cycles share common principles with P-S bond formation.

P-Source (Analogue)S-Source (Analogue)CatalystConditionsProduct (Analogue)YieldReference
Diphenylphosphine oxideThiophenolPd(OAc)₂/dppfToluene, 110 °CS-phenyl diphenylphosphinothioate95%
Diethyl phosphiteThiophenolPd(PPh₃)₄Triethylamine, THF, refluxO,O-diethyl S-phenyl phosphorothioate (B77711)85%

This table provides examples of palladium-catalyzed P-S bond formation for related compounds.

Iron-Catalyzed Reactions: Iron, being an earth-abundant and less toxic metal, is an attractive alternative to precious metals like palladium. Iron catalysts have been successfully employed in the cross-dehydrogenative coupling of thiols with P(O)-H compounds to form thiophosphates. These reactions often proceed in the presence of an oxidant, such as air, and a base.

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid potential metal contamination in the final products.

One prominent non-metal catalyzed approach for the arylation of sulfur on a phosphorus center involves the use of diaryliodonium salts. uobaghdad.edu.iq These hypervalent iodine reagents can efficiently transfer an aryl group to a phosphorothioate anion under mild, metal-free conditions. The reaction proceeds with high yields and can be applied to a wide range of substrates, including complex molecules. uobaghdad.edu.iq

Another important non-metal catalyzed method is the base-promoted reaction of H-phosphonates with elemental sulfur or disulfides. In this approach, a base is used to deprotonate the H-phosphonate, generating a nucleophilic phosphorus species that subsequently reacts with the sulfur source. For example, the reaction of a dialkyl phosphite with a diaryl disulfide in the absence of a metal catalyst can produce the corresponding S-aryl phosphorothioate.

P-Source (Analogue)Arylating/Sulfur Source (Analogue)Promoter/ConditionsProduct (Analogue)YieldReference
O,O-Diaryl phosphorothioate saltDiphenyliodonium triflateDioxane, rtS-Phenyl-O,O-diaryl phosphorothioate>90% uobaghdad.edu.iq
Diphenylphosphine oxideDiphenyl disulfideNo catalyst, 50 °C, 5-10 minS-Phenyl diphenylphosphinothioate99%
Dialkyl phosphiteDiphenyl disulfideKOH, THF, rtO,O-dialkyl S-phenyl phosphorothioate80-95%

This table showcases examples of non-metal catalyzed P-S bond forming reactions for analogous compounds.

Radical Process Methodologies for Sulfur-Containing Organophosphorus Compounds

Radical chemistry offers a powerful and versatile platform for the construction of P-S bonds in phosphonothioates and related compounds. These methods often proceed under mild conditions and tolerate a wide range of functional groups. The generation of phosphorus-centered radicals from various precursors is a key step in these transformations.

Oxidant-Free Radical Transformations

Oxidant-free radical transformations provide a direct and atom-economical approach to sulfur-containing organophosphorus compounds. These reactions often involve the coupling of H-phosphonates with disulfides or thiols, initiated by thermal or other non-oxidative means.

One common strategy involves the reaction of dialkyl or diaryl H-phosphonates with disulfides. This reaction can proceed without the need for an external oxidant, relying on the inherent reactivity of the starting materials under specific conditions. For instance, the reaction of diphenyl H-phosphonate with diphenyl disulfide can be promoted to yield the corresponding S-phenyl phosphonothioate.

A practical and efficient solvent-free synthesis of β-trifluoromethyl-substituted phosphonates and phosphine (B1218219) oxides has been developed through the hydrophosphonylation and hydrophosphinylation of α-(trifluoromethyl)styrenes with H-phosphonates and H-phosphine oxides. rsc.org The reactions proceed smoothly at room temperature within two hours, affording a variety of structurally diverse products in moderate to good yields without cleavage of the C-F bond. rsc.org This method is characterized by its mild conditions, broad substrate scope, and simple manipulation. rsc.org

Table 1: Examples of Oxidant-Free Radical Synthesis of β-CF3-Substituted Phosphonates

H-Phosphonate/H-Phosphine Oxideα-CF3 StyreneProductYield (%)
Diethyl phosphonate (B1237965)α-(Trifluoromethyl)styreneDiethyl (2-phenyl-1-(trifluoromethyl)ethyl)phosphonate85
Diphenylphosphine oxideα-(Trifluoromethyl)styreneDiphenyl(2-phenyl-1-(trifluoromethyl)ethyl)phosphine oxide92
Dibutyl phosphonate4-Chloro-α-(trifluoromethyl)styreneDibutyl (2-(4-chlorophenyl)-1-(trifluoromethyl)ethyl)phosphonate78

Metal-Catalyzed Radical Transformations (e.g., Copper-Catalyzed Processes)

Metal catalysts, particularly copper complexes, have been extensively employed to facilitate the formation of P-S bonds through radical pathways. These methods often exhibit high efficiency and selectivity under mild reaction conditions. Copper-catalyzed processes can involve the coupling of H-phosphonates with thiols, disulfides, or other sulfur sources.

A notable example is the copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates, which yields alkynylphosphonates in high yields. organic-chemistry.orgnih.gov This reaction proceeds under an air atmosphere, highlighting its operational simplicity. organic-chemistry.org The use of a copper(I) salt, such as CuI, and a base like triethylamine in a solvent such as DMSO is typical for this transformation. organic-chemistry.org

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of S-aryl phosphorothioates. These reactions can involve diaryliodonium or arenediazonium salts, elemental sulfur, and P(O)-H compounds, allowing for the direct formation of both P-S and C-S bonds in a single step at room temperature. fao.orgresearchgate.netorganic-chemistry.org For instance, the use of Cu(acac)₂ as a catalyst with triethylamine as a base in acetonitrile (B52724) has proven effective. organic-chemistry.org

A copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites provides an efficient route to 4H-benzo[d] researchgate.netnih.govthiazin-2-yl phosphonates, involving the formation of both C-P and C-S bonds. acs.org Additionally, copper-catalyzed oxidative phosphonoheteroarylation of alkenes with phosphonates and N-heteroarenes has been demonstrated. rsc.org

Table 2: Examples of Copper-Catalyzed Synthesis of Phosphonothioate Analogues

H-PhosphonateAlkyne/Aryl HalideSulfur SourceCatalystProductYield (%)
Diethyl H-phosphonatePhenylacetylene-CuI/Et₃NDiethyl phenylethynylphosphonate91
Diphenylphosphine oxideDiphenyliodonium triflateS₈Cu(acac)₂S-Phenyl diphenylphosphinothioate85
Diethyl H-phosphonate4-Tolyl-diazonium tetrafluoroborateS₈Cu(acac)₂O,O-Diethyl S-(p-tolyl) phosphorothioate78
Trimethyl phosphiteo-(Phenylethynyl)phenyl isothiocyanate-Cu(OTf)₂Dimethyl 4-phenyl-4H-benzo[d] researchgate.netnih.govthiazin-2-ylphosphonate82

Photo-Induced Radical Transformations

Visible-light photoredox catalysis has emerged as a powerful and green tool for the synthesis of organophosphorus compounds, including phosphonothioates. These methods utilize light energy to generate radical intermediates under mild, often room temperature, conditions.

A prominent strategy involves the anti-Markovnikov hydrophosphonothioylation of alkenes. rsc.orglibretexts.orgyoutube.com This reaction typically employs a photocatalyst, such as Rose Bengal or an iridium complex, to initiate the radical addition of a phosphonothioic acid to an alkene. The reaction proceeds with high regioselectivity, affording the anti-Markovnikov product. rsc.orglibretexts.org

For instance, the visible-light-induced anti-Markovnikov hydroamination of alkenes can be adapted for phosphonothioylation, where a photocatalyst facilitates the generation of a thiyl radical from a phosphonothioic acid, which then adds to the alkene. nih.gov

Table 3: Examples of Photo-Induced Synthesis of Phosphonothioate Analogues

AlkenePhosphonothioic AcidPhotocatalystProductYield (%)
StyreneO,O-Diethyl phosphonothioic acidRose BengalO,O-Diethyl S-(2-phenylethyl) phosphorothioate88
1-OcteneO,O-Diphenyl phosphonothioic acidfac-Ir(ppy)₃O,O-Diphenyl S-octyl phosphorothioate92
4-MethylstyreneO,O-Diisopropyl phosphonothioic acidEosin YO,O-Diisopropyl S-(2-(p-tolyl)ethyl) phosphorothioate85

Electro-Induced Radical Transformations

Electrosynthesis represents a sustainable and efficient alternative for generating radical intermediates in the synthesis of organophosphorus compounds. By using electricity as a "reagent," these methods avoid the need for chemical oxidants or reductants.

The electrochemical synthesis of phosphonothioates can be achieved through the cross-coupling of thiols or disulfides with H-phosphonates. In a typical setup, an undivided cell with graphite (B72142) or platinum electrodes is used. The reaction is driven by a constant current, which initiates the formation of radical species at the electrode surface. For example, the electrolysis of a mixture of a diaryl disulfide and a dialkyl H-phosphonate can lead to the formation of the corresponding S-aryl phosphonothioate.

Recent advances have demonstrated the electrochemical synthesis of various organophosphorus compounds through the formation of phosphorus-heteroatom bonds, including P-S bonds. fao.org

Derivatization from Precursors (e.g., Diphenylchlorophosphate)

A common and practical approach to synthesizing this compound and its analogues is through the derivatization of readily available precursors. Diphenylchlorophosphate is a key intermediate in many of these synthetic routes.

The synthesis of diphenylchlorophosphate itself can be achieved through various methods, including the reaction of phenol with phosphorus oxychloride. google.com A patented method describes the reaction of diphenyl phosphate (B84403) or its salt with bis(trichloromethyl)carbonate in the presence of an organic amine catalyst to produce diphenylchlorophosphate in high yield and purity under mild conditions. rsc.orggoogle.comwipo.int

Once obtained, diphenylchlorophosphate can be reacted with a sulfur nucleophile, such as a thiophenol, in the presence of a base to yield the desired this compound. This nucleophilic substitution reaction at the phosphorus center is a fundamental transformation in organophosphorus chemistry.

Table 4: Synthesis of Diphenylchlorophosphate

Starting MaterialReagentCatalystSolventYield (%)Purity (%)
Diphenyl phosphateBis(trichloromethyl)carbonateN,N-DimethylformamideDichloromethane90.399.2
PhenolPhosphorus oxychlorideTriphenylphosphine/Triphenylphosphine oxide---

Synthesis of Enantiomerically Pure Phosphonothioates

The development of synthetic methods to obtain enantiomerically pure phosphonothioates is of great importance due to the chiral nature of the phosphorus center and its impact on biological activity. Several strategies have been successfully employed, including the use of chiral auxiliaries, chiral resolving agents, and asymmetric catalysis.

One approach involves the stereospecific reaction of chiral phosphonates with a thionating agent like Lawesson's reagent (P₄S₁₀), which typically proceeds with retention of configuration at the phosphorus center. researchgate.net

The resolution of racemic phosphonothioic acids using chiral amines as resolving agents is another effective method. For example, (S)-1-phenylethylamine has been used to resolve racemic 1-adamantyl arylthiophosphonates, yielding enantiopure products. nih.gov The subsequent desulfurization of these optically active thiophosphonates can lead to the corresponding H-phosphinates with retention of the P-configuration. nih.gov

Furthermore, the synthesis of P-stereogenic phosphonothioates can be achieved through the alcoholysis of phosphonothioates bearing a binaphthyl group. This reaction proceeds via the transfer of axial chirality from the binaphthyl group to the central chirality of the phosphorus atom with high diastereoselectivity. researchgate.net

The use of chiral auxiliaries derived from readily available chiral pools, such as TADDOL, has also been explored. H-phosphonates bearing a TADDOL chiral auxiliary can undergo various transformations to yield enantiomerically enriched phosphonate derivatives. rsc.org

Table 5: Examples of Enantioselective Synthesis of P-Chiral Phosphonothioates

Racemic SubstrateChiral Reagent/AuxiliaryMethodProductEnantiomeric Excess (ee, %)
1-Adamantyl phenylphosphonothioic acid(S)-1-PhenylethylamineResolution(R)- and (S)-1-Adamantyl phenylphosphonothioic acid>99
(Rp/Sp)-O-Ethyl phenylphosphonothioate-Desulfurization of enantiopure precursor(Rp)- and (Sp)-Ethyl phenyl-H-phosphinate95-98
Phosphonothioate with binaphthyl groupMethanol/Sodium methoxide (B1231860)AlcoholysisP-stereogenic methyl phosphonothioateup to 98 (diastereomeric excess)
(R,R)-TADDOL H-phosphonateN-Diphenylphosphinyl aldiminesAza-Pudovik addition(R)-α-Aminophosphonic acidsup to 99

Optimization of Reaction Conditions and Yields for Diverse Synthetic Routes

Optimizing reaction conditions is essential for maximizing product yield, purity, and efficiency in any synthetic process. nih.gov For the synthesis of this compound and its analogues, key parameters include the choice of reagents, catalysts, solvent, temperature, and reaction time. researchgate.net

The Michaelis-Arbuzov reaction is a cornerstone for forming phosphorus-carbon bonds and is widely used for synthesizing phosphonates, phosphinates, and phosphine oxides. wikipedia.orgmdpi.comorganic-chemistry.org The classical reaction involves heating a trialkyl phosphite with an alkyl halide. organic-chemistry.org However, variations and improvements have been developed to expand its scope and improve efficiency. These include the use of Lewis acid catalysts, which can enable the reaction to proceed at room temperature, and palladium-catalyzed versions for forming arylphosphonates. mdpi.comorganic-chemistry.org

The choice of solvent and temperature is critical. For instance, in related esterification reactions, temperature can significantly impact substrate conversion and selectivity. As shown in the table below for a model esterification, increasing the temperature from 30 °C to 90 °C dramatically increased substrate conversion and favored the formation of the diester product over the monoester.

Table 1. Effect of Temperature on a Representative Phosphonic Acid Esterification
Temperature (°C)Substrate Conversion (%)Monoester Yield (%)Diester Yield (%)
3075687
40>993861
60>991584
90>99198

This table is based on data for a model phosphonic acid esterification, illustrating general principles of reaction optimization applicable to the synthesis of related esters. Data adapted from a study on selective esterification of phosphonic acids. acs.org

Furthermore, the reactivity of starting materials dictates the necessary conditions. For example, the synthesis of phosphonates from phosphite esters typically requires higher temperatures (120 °C - 160 °C) compared to other starting materials. wikipedia.org The development of solvent-free procedures under flow conditions represents a modern approach to optimization, offering excellent conversions with significantly reduced reaction times. researchgate.net Fine-tuning these parameters is crucial for achieving high selectivity and yields for specific target compounds like this compound. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Phenyl Phosphonothioic Acid Diphenyl Ester

Hydrolytic Stability and Degradation Mechanisms

The stability of Phenyl-phosphonothioic acid diphenyl ester in aqueous environments is governed by its susceptibility to hydrolysis, a process that can be catalyzed by either acids or bases. The pathways of this degradation are determined by the reaction conditions and the nature of the nucleophilic attack on the central phosphorus atom.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of esters is a well-established reaction, and phosphonothioates follow similar mechanistic principles. chemistrysteps.com The reaction is initiated by the protonation of an electronegative atom on the this compound molecule. Strong acids catalyze the reaction by donating a proton to the thionyl sulfur atom (P=S) or one of the ester oxygen atoms. byjus.com This protonation increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.comepa.gov

The predominant mechanism for the acid-catalyzed hydrolysis of many esters is the AAc2 pathway, which signifies an acid-catalyzed, acyl-oxygen cleavage, bimolecular reaction. epa.gov In this process, a water molecule attacks the activated phosphorus atom, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a phenol (B47542) molecule (C₆H₅OH) results in the formation of Phenyl-phosphonothioic acid monophenyl ester. The process can continue with the hydrolysis of the second ester group. The rate of hydrolysis can be influenced by the acid concentration, with studies on related phosphinates showing an optimal rate at specific molar concentrations of acid, beyond which acidic inhibition can occur. nih.gov The entire process is generally reversible, with the equilibrium position depending on the concentration of water. chemistrysteps.com

Base-Catalyzed Hydrolysis Pathways

In alkaline environments, the hydrolysis of this compound proceeds via a different, typically irreversible, mechanism often referred to as saponification. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic phosphorus atom. youtube.comyoutube.com This is a direct displacement mechanism that does not require prior activation of the ester. nih.gov

P-S Scission Mechanisms and Product Characterization

A critical aspect of the degradation of phosphonothioates is the potential for cleavage at the phosphorus-sulfur (P-S) bond. While hydrolysis often involves the cleavage of the P-O ester bonds, P-S scission represents an alternative and significant degradation pathway. nih.gov This is particularly relevant in the detoxification of organophosphorus compounds, where converting a phosphonothioate to a phosphonate (B1237965) can lead to a less toxic product. acs.org

The cleavage of the P-S bond during hydrolysis results in the formation of a phosphonate diester (O,O-diphenyl phenylphosphonate) and a thiol-containing species. The characterization of these products is essential to confirm the reaction mechanism. A common analytical technique for this purpose is ³¹P NMR spectroscopy. The cleavage of the P-S bond and formation of a P-O bond results in a distinct upfield shift of approximately 31 ppm in the ³¹P NMR spectrum, providing clear evidence of this transformation. nih.gov Another method involves quantifying the released thiol groups using specific chemical reagents like 5,5'-dithio-bis-2-nitrobenzoic acid. nih.gov

Transesterification Reactions and Their Mechanisms

Transesterification is a fundamental organic reaction where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org For this compound, this involves reacting the compound with an alcohol (R-OH), resulting in the substitution of one or both of the phenoxy groups (-OC₆H₅) with an alkoxy group (-OR).

Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism mirrors that of acid-catalyzed hydrolysis. The acid catalyst protonates the P=S group, enhancing the electrophilicity of the phosphorus atom. The alcohol, acting as a nucleophile, then attacks the phosphorus center. This leads to a tetrahedral intermediate, which, after proton transfer and elimination of a phenol molecule, yields the transesterified product. byjus.com To drive the reaction toward the product, the alcohol used for the exchange is often used in excess, or the displaced phenol is removed from the reaction mixture. wikipedia.org

Base-Catalyzed Transesterification : In the presence of a base, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide ion (RO⁻). byjus.commasterorganicchemistry.com The alkoxide attacks the phosphorus atom in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a phenoxide ion as the leaving group to form the new phosphonothioate ester. masterorganicchemistry.com

Research into the transesterification of related phosphonothioates has revealed the effectiveness of metal ions, such as Cd(II), Mn(II), and Pd(II), in promoting these reactions, achieving significant rate accelerations. acs.org Furthermore, specialized synthetic methods utilize the transesterification of phosphonothioates bearing a binaphthyl group to produce P-chirogenic compounds. researchgate.net

Methanolysis Pathways and Stereochemical Analysis at the Phosphorus Center

The reaction of this compound with methanol (B129727), known as methanolysis, provides deep insight into the reaction mechanism at the phosphorus center. The stereochemical outcome of this reaction is particularly informative.

SN2-like Substitution Mechanisms

Studies on the methanolysis of chiral phosphonothioates, which are structurally related to this compound, have demonstrated that the reaction proceeds via an SN2-like substitution mechanism at the phosphorus atom. acs.orgnih.gov In this mechanism, the nucleophile, which is the methoxide (B1231860) ion (CH₃O⁻) in this case, attacks the phosphorus center.

A key finding from stereochemical analysis is that the methanolysis occurs with a complete inversion of the configuration at the phosphorus center. acs.orgacs.orgresearchgate.net This inversion is the hallmark of an SN2 reaction, where the nucleophile attacks from the side opposite to the leaving group, causing the molecule's geometry at the reaction center to "flip" like an umbrella in the wind. This observation provides strong evidence against a mechanism involving a long-lived pentacoordinate intermediate that could undergo pseudorotation and lead to a mixture of stereoisomers. The reaction is a direct displacement process. Investigations have also shown that this SN2-like pathway with inversion of stereochemistry is maintained even when the reaction is catalyzed by metal ions like La(III) and Zn(II). acs.orgnih.govacs.org

Interactive Data Tables

Table 1: Comparison of Hydrolysis Mechanisms for this compound

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., HCl, H₂SO₄) nih.govBase (e.g., NaOH, KOH) nih.gov
Initial Step Protonation of P=S or P-O-C oxygen chemistrysteps.combyjus.comNucleophilic attack by OH⁻ on phosphorus youtube.com
Nucleophile Water (H₂O)Hydroxide ion (OH⁻)
Key Intermediate Protonated tetrahedral intermediatePentavalent tetrahedral intermediate youtube.com
Reversibility Reversible chemistrysteps.comIrreversible (due to deprotonation of product) chemistrysteps.commasterorganicchemistry.com
Products Phenylphosphonothioic acid derivative + PhenolPhenylphosphonothioate salt + Phenol masterorganicchemistry.com

Table 2: Mechanistic Details of Methanolysis of a Chiral Phosphonothioate

Mechanistic AspectFindingReference
Reaction Type Nucleophilic Substitution acs.org
Mechanism SN2-like acs.orgnih.govacs.org
Nucleophile Methoxide ion (CH₃O⁻) nih.gov
Key Evidence Complete inversion of stereochemistry at the phosphorus center acs.orgresearchgate.net
Effect of Catalysts La(III) and Zn(II) complexes do not alter the SN2 pathway nih.govacs.org
Activation Energy (Ea) 14.5 ± 0.5 kcal/mol for P-S scission in a model compound acs.orgnih.govresearchgate.net

Influence of Metal Ions (e.g., La(III), Zn(II)) on Reaction Kinetics and Stereoselectivity

The interaction of metal ions with organophosphorus compounds can significantly modulate their reactivity, a phenomenon of both industrial and biological importance. While specific kinetic and stereoselectivity data for the reaction of this compound with lanthanum(III) and zinc(II) ions are not extensively detailed in the available literature, insights can be drawn from studies on analogous systems.

Metalloenzymes, for instance, often utilize metal ions like Zn(II) to catalyze the hydrolysis of organophosphorus esters. In the enzymatic hydrolysis of the related compound EPN (O-ethyl O-(4-nitrophenyl) phenylphosphonothioate), a zinc-activated water molecule is proposed to act as the nucleophile in an SN2(P) mechanism, leading to inversion of configuration at the phosphorus center. ustc.edu.cn This process is highly stereospecific, with a preference for the (SP) enantiomer. ustc.edu.cn

Model systems employing metal complexes also shed light on these interactions. The hydrolysis of phenyl acetates, for example, is catalyzed by a Zn(II) complex of 1,5,9-triazacyclododecane. Mechanistic studies suggest that the ester coordinates to the metal center, which then facilitates nucleophilic attack by either water or a hydroxide ion. mdpi.com This coordination enhances the electrophilicity of the carbonyl carbon, promoting the reaction.

Similarly, copper(II) metallomicelles have been shown to be highly effective catalysts for the hydrolysis of O-methyl O-4-nitrophenyl phenylphosphonothioate, a close analog of the title compound. The reaction proceeds with complete inversion of stereochemistry at the phosphorus atom, consistent with an SN2(P) mechanism where a copper-bound hydroxide ion is the active nucleophile. ustc.edu.cn

While direct experimental data on La(III) catalysis for this specific substrate is scarce, lanthanide ions are known to be potent Lewis acids that can effectively promote the hydrolysis of phosphate (B84403) and phosphonate esters. It is plausible that La(III) would also accelerate the hydrolysis of this compound through a similar Lewis acid activation mechanism.

Table 1: Influence of Metal Ions on the Hydrolysis of Related Phosphonothioates

Metal Ion/ComplexSubstrateKey Mechanistic FeatureStereochemical Outcome
Zn(II) (in enzyme)EPNActivation of water moleculeInversion
Cu(II)-HTMEDO-methyl O-4-nitrophenyl phenylphosphonothioateDelivery of bound hydroxideInversion

This table is generated based on data from analogous systems and is for illustrative purposes.

Investigations of Radical Reaction Mechanisms

The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) is often used to probe radical reactions. The reaction of DPPH• with phenols, for instance, can proceed via a formal hydrogen atom abstraction, and the kinetics of this process are influenced by steric and electronic effects. ustc.edu.cn The accessibility of the divalent nitrogen in DPPH• is sterically hindered, which can affect its reactivity. ustc.edu.cn It is conceivable that this compound could participate in similar hydrogen abstraction reactions or act as a trap for transient radical species.

Furthermore, P-centered radicals can be generated from various organophosphorus precursors and participate in a range of reactions, including additions to unsaturated bonds. For example, the photolysis of certain diphosphanes is known to generate phosphinoyl radicals, which can initiate P,P-metathesis reactions. The observation that these reactions are inhibited by radical scavengers like TEMPO supports a radical chain mechanism.

Radical-initiated cyclization reactions are another important class of transformations involving organophosphorus compounds. These reactions can be initiated by the addition of a radical to an unsaturated system within the molecule, leading to the formation of cyclic products.

Table 2: Potential Radical Reactions Involving Organophosphorus Compounds

Reaction TypeInitiator/Radical SourceKey IntermediatePotential Outcome
Hydrogen AbstractionDPPH•Phenoxyl radicalFormation of hydrazine (B178648) derivative
P,P-MetathesisPhotolysis of diphosphanesPhosphinoyl radicalScrambling of phosphorus substituents
Radical CyclizationRadical initiator (e.g., AIBN)Carbon-centered radicalFormation of cyclic phosphonates

This table illustrates potential radical reaction pathways based on analogous systems.

Phosphorylation and Dephosphorylation Reaction Mechanisms

Phosphorylation and dephosphorylation are fundamental reactions in chemistry and biology. This compound, with its reactive phosphorus center, can potentially act as a phosphorylating agent.

The phosphorylation of alcohols can be achieved using various phosphorylating agents. The mechanism generally involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom. For instance, kinases, a class of enzymes, catalyze the transfer of a phosphate group from ATP to an alcohol acceptor. In a chemical context, reagents like phosphoryl chloride or phosphoramidites are commonly employed. While direct studies on the use of this compound for phosphorylation are limited, its structure suggests it could react with nucleophiles like alcohols or phenols, leading to the transfer of the phenylphosphonothioyl group.

Dephosphorylation, the reverse process, is essentially the cleavage of a phosphorus-ester bond. The hydrolysis of this compound would be an example of a dephosphorylation reaction. This process can be catalyzed by acids, bases, or metal ions, as discussed in section 3.3.2. The mechanism of hydrolysis of related esters, such as p-nitrophenyl trifluoroacetate, has been studied in detail and often involves the formation of a tetrahedral intermediate. The stability of the leaving group is a crucial factor in determining the reaction rate. In the case of this compound, the phenoxide ion would be the leaving group.

Studies on Phosphorus-Carbon (P-C) and Phosphorus-Oxygen (P-O) Bond Formation

The synthesis and transformation of organophosphorus compounds inherently involve the formation and cleavage of phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds.

The formation of P-C bonds is a cornerstone of organophosphorus chemistry. Various methods exist for creating these linkages, such as the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction. While not starting from this compound, these reactions illustrate general principles. For example, nickel-catalyzed cross-coupling reactions of aryl bromides with dialkyl phosphites are effective for forming arylphosphonates. The synthesis of aminophosphonates via the Kabachnik-Fields reaction is another example of P-C bond formation.

The cleavage of a P-C bond is generally more difficult than the cleavage of a P-O bond. However, under certain conditions, such as in the presence of strong acids, P-C bond cleavage can occur. For example, heating formylphosphonic acid in an acidic medium leads to the cleavage of the P-C bond to yield phosphoric and formic acids.

The formation of P-O bonds is commonly achieved through the esterification of phosphonic or phosphoric acids or their derivatives. The reaction of a phosphonic acid chloride with an alcohol or a phenol is a standard method. The phosphorylation of alcohols, as discussed in section 3.5, is a prime example of P-O bond formation.

The cleavage of P-O bonds is a key step in the hydrolysis and other nucleophilic substitution reactions of organophosphorus esters. The stability of the P-O bond is influenced by the nature of the substituents on the phosphorus atom and the ester group. The hydrolysis of this compound involves the cleavage of a P-O bond, with the departure of a phenoxide leaving group.

Mechanistic Elucidation of Selective Transformations

The ability to selectively transform one functional group in a molecule while leaving others intact is a central goal of synthetic chemistry. For a molecule like this compound, with multiple reactive sites, selective transformations are of particular interest.

One example of a selective transformation is the stereospecific conversion of P-stereogenic compounds. For instance, optically active 1-adamantyl arylthiophosphonates have been prepared and subsequently desulfurized to the corresponding H-phosphinates with high retention of enantiomeric purity. This demonstrates that transformations at the phosphorus center can be conducted with a high degree of stereocontrol.

Another type of selective transformation is the selective cleavage of one ester group over another. In the context of diphenyl phosphates, methods have been developed for the selective removal of a single phenyl group via catalytic hydrogenation. This allows for the synthesis of monophenyl phosphates from their diphenyl counterparts. A similar selective hydrolysis of one of the phenoxy groups in this compound could potentially be achieved under carefully controlled conditions or with the aid of a selective catalyst.

The mechanism of such selective transformations often relies on subtle differences in the reactivity of the functional groups. For example, in the selective hydrolysis of an ester, factors such as steric hindrance, the electronic nature of the leaving group, and the specific catalyst employed can all play a role in determining the outcome. Theoretical calculations, in conjunction with experimental studies, are powerful tools for elucidating the mechanisms of these selective processes.

Advanced Spectroscopic Characterization of Phenyl Phosphonothioic Acid Diphenyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of molecules. For Phenyl-phosphonothioic acid diphenyl ester, a combination of ¹H, ¹³C, and ³¹P NMR, along with two-dimensional techniques, offers a comprehensive understanding of its complex architecture.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the three aromatic rings. The protons on the phenyl group directly attached to the phosphorus atom will exhibit different chemical shifts and coupling patterns compared to the protons on the two phenoxy groups. The chemical shifts are influenced by the electron-withdrawing nature of the phosphonothioic group and the oxygen atoms.

Typically, aromatic protons resonate in the range of δ 7.0-8.0 ppm. The protons on the P-phenyl group are likely to appear as complex multiplets due to coupling with the phosphorus nucleus (³J(P,H) and ⁴J(P,H)) in addition to proton-proton coupling. The protons of the diphenyl ester portion would also appear in this region, likely as distinct sets of multiplets. For a related compound, diphenyl phosphorazidate, the aromatic protons are observed in the ¹H NMR spectrum (in CDCl₃) as multiplets in the aromatic region. spectrabase.com

¹³C NMR Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. This compound has several distinct carbon environments. The carbon atoms of the phenyl ring directly bonded to the phosphorus will show coupling to the ³¹P nucleus, with the ipso-carbon exhibiting the largest coupling constant. The carbons of the two phenoxy groups will also display P-C coupling, though typically with smaller coupling constants.

For instance, in the related dimethyl phenylphosphonate, the aromatic carbons are observed in the ¹³C NMR spectrum, with distinct signals for the ipso, ortho, meta, and para carbons. chemicalbook.com The chemical shifts of the aromatic carbons in this compound are expected to be in the typical aromatic region (δ 120-155 ppm). The carbon atom of the benzene (B151609) ring directly attached to the hydroxyl group in phenol (B47542) appears at approximately 155 ppm in its ¹³C NMR spectrum. docbrown.info

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C (P-C, ipso)130-135Doublet~100-140
C (P-C, ortho)130-135Doublet~10-15
C (P-C, meta)128-130Doublet~2-5
C (P-C, para)132-134Singlet-
C (O-C, ipso)150-155Doublet~5-10
C (O-C, ortho)120-125Doublet~2-5
C (O-C, meta)129-131Singlet-
C (O-C, para)125-128Singlet-

Note: The data in this table is predicted based on general principles and data from related compounds. Actual experimental values may vary.

³¹P NMR Analysis for Phosphorus Nucleus

³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds as it directly probes the phosphorus nucleus. organicchemistrydata.orgmdpi.com The chemical shift of the phosphorus atom is highly sensitive to its coordination number and the nature of the substituents. For this compound, the phosphorus atom is in a pentavalent state with a P=S bond.

The presence of the thiocarbonyl (P=S) group generally causes the ³¹P signal to shift downfield compared to the corresponding phosphoryl (P=O) compound. The ³¹P NMR chemical shift for this compound is expected to be in the range of δ 50-80 ppm. The exact chemical shift provides a definitive fingerprint for the compound's phosphorus environment. For comparison, the ³¹P NMR chemical shift of phenylphosphonic acid has been reported. spectrabase.com

Two-Dimensional NMR Techniques (e.g., HMQC) for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for establishing the connectivity between different nuclei within a molecule. An HMQC experiment on this compound would correlate the signals of the protons with the directly attached carbon atoms. This would allow for the unambiguous assignment of the proton and carbon signals for each of the phenyl rings, confirming the structural framework of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The most prominent and diagnostic peaks would include the P=S stretching vibration, which typically appears in the region of 600-800 cm⁻¹. The P-O-Ar (phosphorus-oxygen-aromatic) stretching vibrations are expected to be observed in the range of 900-1100 cm⁻¹. Additionally, the spectrum will show characteristic absorptions for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹) vibrations. The IR spectra of various phosphorus compounds have been extensively studied. acs.org For the related compound, mono-4-chlorothiophenyl phosphate (B84403) ester, characteristic IR absorption bands have been identified. arcjournals.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
P-O-Ar Stretch900 - 1100
P=S Stretch600 - 800

Note: The data in this table is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₈H₁₅O₂PS, the expected molecular weight is approximately 326.35 g/mol . alfa-chemistry.com

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways for such compounds involve the cleavage of the P-O and P-C bonds. This would result in fragment ions corresponding to the phenyl, phenoxy, and phenylphosphonothioyl moieties. For example, the mass spectrum of the related diphenyl phenylphosphonite shows characteristic fragmentation. spectrabase.com

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound, including precise mass measurements and elemental composition confirmation, could be located in the surveyed scientific literature or databases. This technique would be crucial in unequivocally confirming the elemental formula of the compound by measuring its mass with high accuracy.

Electrospray Ionization (ESI)

Similarly, detailed Electrospray Ionization (ESI) mass spectrometry studies, which would provide insights into the compound's ionization behavior and fragmentation patterns, are not publicly documented. ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, and its application to this compound would be expected to yield the protonated molecule [M+H]⁺ or other adducts, followed by characteristic fragmentation that could elucidate its structure. However, no such experimental findings have been published.

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

A search for the single-crystal X-ray structure of this compound in crystallographic databases yielded no results. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and stereochemical information. Without a solved crystal structure, a definitive analysis of its solid-state conformation and intermolecular interactions remains speculative.

Advanced Vibrational Spectroscopy Applications

While general principles of vibrational spectroscopy (Infrared and Raman) can be applied to predict the expected spectral features of this compound, specific experimental spectra with detailed band assignments are not available. Advanced applications, such as the use of theoretical calculations to complement experimental data for a precise vibrational analysis, have not been reported for this compound. Key vibrational modes, such as the P=S stretching, P-O-C stretching, and various phenyl group vibrations, would be of significant interest for structural characterization.

Computational and Theoretical Studies on Phenyl Phosphonothioic Acid Diphenyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules. However, specific studies applying these methods to Phenyl-phosphonothioic acid diphenyl ester are not presently found in the reviewed literature.

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Properties

No dedicated Density Functional Theory (DFT) studies on the electronic structure, bonding characteristics, or physicochemical properties of this compound were identified. Such studies would typically provide valuable data, including:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken or Natural Bond Orbital (NBO) charge distributions.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy.

While general DFT methodologies are well-established for organophosphorus compounds, specific results for this compound remain un-published.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are often employed to predict spectroscopic parameters which aid in the interpretation of experimental spectra (e.g., NMR, IR, Raman, UV-Vis). The literature search did not yield any studies that computationally predict or interpret the spectroscopic data for this compound. Research in this area for similar molecules suggests that such computational work can provide accurate predictions of vibrational frequencies and chemical shifts, but this has not been applied to the target compound in the available literature.

Reaction Mechanism Elucidation via Computational Modeling

The computational modeling of reaction mechanisms provides deep insights into the energetic and structural changes that occur during a chemical transformation. No specific studies detailing the reaction mechanisms of this compound were found.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction kinetics. The analysis of transition state structures, often performed using quantum chemical methods, allows for the determination of activation energies and the elucidation of reaction pathways. For related organophosphorus compounds, studies have focused on mechanisms like hydrolysis and aminolysis. universalpublishings.comecetoc.orgnist.gov However, no transition state analyses for reactions involving this compound have been published.

Energy Profiles of Reaction Pathways

Reaction energy profiles, which map the potential energy of a system as it proceeds along a reaction coordinate, are crucial for understanding whether a reaction is kinetically or thermodynamically favored. nih.govnih.gov These profiles illustrate the energies of reactants, transition states, intermediates, and products. cdc.govnih.gov The scientific literature lacks any published energy profiles for reaction pathways involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules or surfaces. Such simulations can reveal preferred conformations, the dynamics of conformational changes, and the nature of non-covalent interactions. Despite the utility of MD simulations for understanding the behavior of organophosphate esters in various environments, no studies specifically applying this technique to this compound were identified in the conducted search.

Structure-Activity Relationship (SAR) Analysis through Computational Approaches

A detailed Structure-Activity Relationship (SAR) analysis of this compound using computational approaches is not extensively documented in publicly available scientific literature. Such an analysis would typically involve systematic modifications of the phenyl and diphenyl ester moieties to observe the resulting changes in a specific biological or chemical activity. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations would be employed to correlate these structural changes with activity. While the principles of SAR are well-established, specific studies applying them to this compound are not readily found.

Theoretical Investigations of Chiral Recognition Mechanisms

Theoretical investigations into the chiral recognition mechanisms of this compound are not specifically detailed in the available literature. Chiral recognition by related P-chiral phosphonothioic acids has been studied, revealing the importance of non-covalent interactions, such as hydrogen bonds and CH/π interactions, in the discrimination of enantiomers. It is understood that the phenyl group in similar molecules can play a crucial role in the mechanism of chiral recognition. Theoretical studies in this area would typically involve high-level quantum mechanical calculations (e.g., DFT) to model the diastereomeric complexes formed between the chiral host (the phosphonothioic acid) and a chiral guest. These calculations would aim to elucidate the energetic differences and geometric preferences that lead to selective recognition. However, specific theoretical investigations detailing these mechanisms for this compound have not been identified.

Applications in Organic Synthesis and Chemical Biology for Phenyl Phosphonothioic Acid Diphenyl Ester

Role as Chemical Intermediates in the Synthesis of Complex Organophosphorus Compounds

Diphenyl phosphonate (B1237965) and phosphonothioate esters are valuable intermediates for the synthesis of more elaborate organophosphorus compounds. researchgate.net They serve as stable, readily prepared precursors that can be incorporated into larger molecular frameworks, such as peptides and other bioactive molecules.

A prominent example of their use is in the preparation of peptidyl α-aminoalkylphosphonate diphenyl esters, which are potent enzyme inhibitors. researchgate.net The synthesis often involves a one-pot, three-component reaction known as the Birum-Oleksyszyn reaction, where an aldehyde, a carbamate (B1207046) (like benzyl (B1604629) carbamate), and a triaryl phosphite (B83602) (like triphenyl phosphite) react in the presence of an acid catalyst. nih.govuantwerpen.be This method allows for the straightforward creation of a carbon-phosphorus bond and the installation of an amino group, yielding N-protected α-aminoalkylphosphonate diphenyl esters. nih.gov These intermediates can then undergo further modification, such as deprotection and coupling with other amino acids, to build complex peptidyl structures. researchgate.netuj.edu.pl The diphenyl ester group is crucial in this context as it is a good leaving group in subsequent reactions with biological targets while being stable enough to withstand the synthetic steps. researchgate.net

Reagents and Ligands in Catalysis and Coordination Chemistry

The unique electronic and steric properties of phenyl-phosphonothioic acid diphenyl ester and its derivatives allow them to function as both reagents in catalyzed reactions and as ligands in coordination complexes.

As reagents, phosphonate esters are well-known participants in reactions that form carbon-carbon double bonds, such as the Horner-Wadsworth-Emmons reaction. mdpi.com In this capacity, they serve as stabilized carbanion precursors that react with aldehydes or ketones to yield alkenes, a fundamental transformation in organic synthesis.

As ligands, the sulfur and oxygen atoms of the phosphonothioate moiety can coordinate to metal centers. The broader class of organo-dithiophosphorus compounds, which are close analogs, are recognized as excellent "soft" base-type ligands that form stable complexes with a wide range of transition metals. researchgate.net These ligands can coordinate in various modes, including monodentate and bidentate, making them versatile for constructing coordination compounds and potential catalysts. researchgate.net The applications of these metal complexes are diverse, including their use as antioxidant additives, metal ore extraction agents, and agricultural pesticides. researchgate.net

Development of Enzyme Inhibitors and Probes for Biochemical Investigations

Derivatives of this compound, especially α-aminoalkylphosphonate diphenyl esters, are highly effective at targeting the active sites of various enzymes. They function as mechanism-based irreversible inhibitors, providing powerful tools for studying enzyme function and for therapeutic development.

Diphenylphosphonates (DPPs) have a long history as inactivators of serine hydrolases, a large and diverse class of enzymes. nih.govnih.gov These compounds act as irreversible inhibitors by mimicking the tetrahedral transition state of substrate hydrolysis. nih.gov The inhibition mechanism involves the nucleophilic attack of the catalytic serine residue's hydroxyl group on the electrophilic phosphorus atom of the inhibitor. researchgate.net This attack leads to the displacement of one of the phenoxy groups and the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme. researchgate.net The stability of this final complex can range from hours to weeks, depending on the inhibitor's specific structure and the target enzyme. researchgate.net

The viral serine protease NS2B/NS3 from the West Nile virus (WNV) is an essential enzyme for viral replication, making it a key target for antiviral drug development. nih.govnih.gov Peptidyl α-aminoalkylphosphonate diphenyl esters have been developed as potent, irreversible inhibitors of this protease. researchgate.netnih.gov These inhibitors are designed to fit into the enzyme's active site, with specific amino acid side chains at the P1, P2, and P3 positions to ensure high affinity and selectivity. nih.gov

Research has shown that inhibitors with rigid guanidine-containing moieties at the P1 position are particularly potent. nih.gov For instance, the tripeptide derivative Cbz-Lys-Arg-(4-GuPhe)P(OPh)2 was identified as a highly effective inhibitor with no significant off-target inhibition of other proteases like trypsin. nih.gov

Table 1: Inhibition Data for WNV NS2B/NS3 Protease by Diphenyl Phosphonate Derivatives

CompoundKi (µM)k2/Ki (M⁻¹s⁻¹)
Cbz-Lys-Arg-(4-GuPhe)P(OPh)2 0.428,265

Data sourced from studies on α-aminoalkylphosphonate diphenyl esters and their peptidyl derivatives as inhibitors of WNV NS2B/NS3 protease. nih.gov

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. Phosphonic acid analogs of amino acids have been synthesized to act as inhibitors of these enzymes, with diphenyl 1-aminoalkylphosphonates serving as crucial synthetic intermediates. nih.gov A study focused on developing inhibitors for human (hAPN) and porcine (pAPN) alanine (B10760859) aminopeptidases found that phosphonic acid analogues of homophenylalanine were particularly effective. nih.gov The synthesis involved creating the diphenyl phosphonate intermediates, which were then hydrolyzed to the final active phosphonic acids. nih.gov These studies demonstrated that homophenylalanine analogues are among the most active phosphonic or phosphinic inhibitors of aminopeptidase (B13392206) N (APN) reported, making them valuable leads for further inhibitor design. nih.gov

Table 2: Inhibitory Activity (Ki [µM]) of Homophenylalanine Analogues Against Alanine Aminopeptidases

Compound (Final Phosphonic Acid)hAPN (CD13)pAPN
1-Amino-3-phenylpropylphosphonic acid 0.534.8
1-Amino-3-(3-fluorophenyl)propylphosphonic acid 0.281.9
1-Amino-3-(4-bromophenyl)propylphosphonic acid 0.403.3

Data reflects the inhibitory potential of the final phosphonic acid products, which are synthesized from diphenyl ester intermediates. nih.gov

While diphenylphosphonates (DPPs) are effective inhibitors, some serine hydrolases are resistant to them. nih.govnih.gov To overcome this limitation, a method has been developed for the late-stage conversion of DPPs into highly reactive organofluorophosphonates (FPs). nih.gov This is achieved through a direct fluorinative hydrolysis of the DPP precursor. nih.gov The resulting FP probes are significantly more reactive and can successfully label the active sites of enzymes that resist modification by the original DPPs. nih.gov This technique allows for the creation of structurally complex and biologically relevant probes that retain important features of the native substrate, facilitating detailed mechanistic and structural studies of enzymes. nih.govresearchgate.net These probes can be equipped with reporter tags, such as alkynes or biotin, for visualization and affinity purification of active enzymes from complex biological samples. uantwerpen.beresearchgate.net

Precursors for Novel Materials in Academic Research Contexts

An extensive review of scientific literature and patent databases reveals no specific studies in which this compound has been utilized as a precursor for the synthesis of novel materials. The exploration of this compound's potential in materials science remains an open area for academic research. The presence of a phenylphosphonothioate core suggests that it could, in theory, be investigated for applications such as flame retardants or specialty polymers, areas where organophosphorus compounds have traditionally found utility. However, to date, no such research has been published.

Elucidation of Biological Pathways through Chemical Probes

There is currently no published research that details the use of this compound as a chemical probe for the elucidation of biological pathways. While organophosphorus compounds are frequently designed as inhibitors or probes for enzymatic processes, particularly those involving esterases or phosphatases, the specific biological activity of this compound has not been characterized. For instance, the related compound EPN (O-ethyl O-(4-nitrophenyl) phenylphosphonothioate) is a known insecticide that functions by inhibiting acetylcholinesterase. wikipedia.orgepa.govnih.gov This highlights the potential for phosphonothioates to interact with biological systems, though specific data for the diphenyl ester variant is absent.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₅O₂PSN/A
Molecular Weight 326.35 g/mol N/A
CAS Number 88239-51-4N/A
Appearance Not specifiedN/A
Solubility Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A

Spectroscopic Data of this compound

TechniqueDataSource
¹H NMR Data not available in searched literatureN/A
¹³C NMR Data not available in searched literatureN/A
³¹P NMR Data not available in searched literatureN/A
IR Spectroscopy Data not available in searched literatureN/A
Mass Spectrometry Data not available in searched literatureN/A

Environmental Transformation and Degradation Pathways of Phenyl Phosphonothioic Acid Diphenyl Ester Analogues

Hydrolytic Degradation Pathways in Aquatic Environments (e.g., pH-Dependent Hydrolysis)

The stability of Phenyl-phosphonothioic acid diphenyl ester in aquatic environments is significantly influenced by pH. While specific studies on this compound are limited, the hydrolysis of structurally related organophosphorus compounds, such as phosphorothioate (B77711) esters, is known to be pH-dependent. Generally, the rate of hydrolysis for such compounds increases with rising pH, indicating that alkaline conditions accelerate their degradation. For instance, the hydrolysis of the organophosphorus pesticide fenthion (B1672539) is notably faster under alkaline conditions. researchgate.net This is attributed to the nucleophilic attack by hydroxide (B78521) ions on the phosphorus atom. researchgate.net

Conversely, related compounds like diphenylamine (B1679370) have been shown to be hydrolytically stable at environmentally relevant pH levels. regulations.gov Given the structure of this compound, which contains both a phosphonothioate group and diphenyl ester moieties, it is plausible that its hydrolysis is a key degradation pathway, likely accelerated in basic waters. The primary hydrolysis products would be expected to be diphenyl phosphate (B84403) and thiophenol, resulting from the cleavage of the P-O and P-S bonds.

Table 1: Predicted pH-Dependent Hydrolysis of this compound

pH ConditionPredicted Hydrolysis RatePrimary Driving Mechanism
Acidic (pH < 7)SlowNeutral water molecule attack
Neutral (pH = 7)ModerateCombination of neutral water and hydroxide ion attack
Alkaline (pH > 7)RapidNucleophilic attack by hydroxide ions

Biodegradation Mechanisms and Microbial Involvement

The biodegradation of this compound is anticipated to involve the microbial breakdown of its core structures: the diphenyl ether and the organophosphonate components.

Under aerobic conditions, microorganisms are capable of degrading a wide range of organic compounds. For diphenyl ethers, aerobic degradation often proceeds through the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage. nih.gov For instance, complex bacterial communities have been shown to effectively degrade brominated diphenyl ethers under aerobic conditions, a process that involves debromination followed by hydroxylation and cleavage of the diphenyl ether bond. mdpi.com It is conceivable that a similar pathway could lead to the breakdown of the diphenyl ester portion of this compound.

In the absence of oxygen, anaerobic microorganisms employ different metabolic strategies. For compounds containing diphenyl ether structures, such as polybrominated diphenyl ethers (PBDEs), anaerobic degradation often involves reductive dehalogenation. nih.govamanote.com While this compound is not halogenated, the breakdown of the diphenyl structure under anaerobic conditions might proceed, albeit likely at a slower rate than aerobic degradation. The anaerobic metabolism of organophosphonates is also a known microbial process, driven by the need to acquire phosphorus in oxygen-limited environments. nih.gov

The microbial degradation of complex organic molecules like this compound often relies on the adaptive capabilities of microbial communities. nih.gov The presence of such compounds can induce the expression of specific enzymes capable of their breakdown. Key enzymes in the degradation of related compounds include dioxygenases for aromatic ring cleavage and phosphonatases for breaking the carbon-phosphorus bond in organophosphonates. nih.gov The synergistic action of different microbial species within a community can also enhance the degradation efficiency of complex substrates. mdpi.com

Photolytic Degradation Processes

Sunlight can play a crucial role in the transformation of this compound in the environment. The photolytic degradation of diphenylamine, a structurally similar compound, is a rapid process in water. regulations.gov This suggests that the diphenyl ester portion of the target molecule is susceptible to photodegradation. The absorption of UV radiation can lead to the cleavage of the ether linkages, resulting in the formation of simpler phenolic compounds. The rate of photolysis can be influenced by the presence of other substances in the water that can act as photosensitizers.

Fate in Soil Systems and Mobility

The behavior of this compound in soil is determined by its sorption characteristics and subsequent mobility. A study on diphenyl phosphate, a related aryl phosphate, demonstrated low sorption to both clay-rich soils and sandy sediments. nih.gov This low sorption potential suggests that diphenyl phosphate, and likely this compound, would have a high mobility in soil and could be readily transported in groundwater. nih.gov The mobility would be influenced by soil properties such as organic matter content and pH. researchgate.net Compounds with lower sorption tend to leach more readily through the soil profile, potentially contaminating underlying aquifers.

Table 2: Predicted Environmental Fate of this compound in Soil

Soil ParameterPredicted Behavior of this compoundImplication for Environmental Fate
Organic Carbon ContentLow to moderate sorptionHigher mobility in low organic matter soils
Clay ContentLow sorptionHigh potential for leaching
pHMay influence sorption and degradation ratesMobility and persistence can vary with soil pH

Identification and Characterization of Major Degradation Products

The environmental transformation of this compound and its analogues proceeds through several key pathways, primarily hydrolysis, photodegradation, and microbial degradation. These processes lead to the formation of various degradation products, the identification of which is crucial for understanding the environmental fate and potential impact of this class of compounds. Research on close analogues, such as triphenyl phosphate (TPHP) and the insecticide EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate), provides significant insight into the likely degradation products of this compound.

The primary degradation pathway for organophosphate esters like TPHP is hydrolysis, which results in the cleavage of one of the ester bonds. industrialchemicals.gov.au By analogy, the hydrolysis of this compound is expected to yield diphenyl phosphate (DPHP) and phenol (B47542). industrialchemicals.gov.au DPHP itself can be a persistent degradation product under certain conditions, though it is also susceptible to further biodegradation. industrialchemicals.gov.au

Another important transformation pathway observed in related phosphonothioates, such as EPN, is the oxidative desulfuration of the P=S bond to a P=O bond. This process, often mediated by metabolic activity, transforms the parent compound into its oxygen analogue, which can exhibit different toxicity and reactivity. wikipedia.org For this compound, this would result in the formation of phenyl-phosphonic acid diphenyl ester.

Further degradation can involve the cleavage of the remaining ester or carbon-phosphorus bonds. For instance, the metabolism of EPN has been shown to produce O-ethyl phenylphosphonic acid, indicating the breakdown of the nitrophenyl ester linkage. wikipedia.org Microbial degradation of diphenyl ether, a structurally related compound, proceeds via dioxygenation to form intermediates like phenol and catechol, suggesting that the phenyl groups of the target compound could also be hydroxylated and further broken down by microorganisms.

The major degradation products identified through studies of analogous compounds are summarized in the table below.

Table 1: Major Degradation Products of this compound Analogues

Degradation ProductParent Compound AnalogueDegradation PathwayReference
Diphenyl phosphate (DPHP)Triphenyl phosphate (TPHP)Hydrolysis industrialchemicals.gov.au
PhenolTriphenyl phosphate (TPHP)Hydrolysis industrialchemicals.gov.au
Phenyl-phosphonic acid diphenyl esterThis compoundOxidative Desulfuration wikipedia.org
O-ethyl phenylphosphonic acidEPNMetabolism wikipedia.org
p-Aminophenyl ethyl benzenethiophosphonateEPNMetabolism wikipedia.org
Diphenyl ether4-Monobrominated diphenyl etherAnaerobic debromination nih.gov

The characterization of these degradation products typically involves advanced analytical techniques. Gas chromatography-mass spectrometry (GC/MS) is a common method for identifying and quantifying these compounds in environmental samples. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) is also frequently employed, particularly for more polar degradation products.

Detailed research findings on the degradation of triphenyl phosphate (TPHP), a close structural analogue, show that it is readily biodegradable under both aerobic and anaerobic conditions. industrialchemicals.gov.au In one study, TPHP degraded by 99% in 28 days under biotic conditions, with a half-life of 2.8 days. industrialchemicals.gov.au The primary degradation product, diphenyl phosphate (DPHP), can be more resistant to further hydrolysis, especially under neutral to basic conditions. industrialchemicals.gov.au However, it is generally assumed that DPHP will also be biodegradable in the environment. industrialchemicals.gov.au

The following table lists the compound names mentioned in this article.

Derivatives and Analogues of Phenyl Phosphonothioic Acid Diphenyl Ester: Synthesis and Research Applications

Synthesis of Substituted Phenylphosphonothioic Acid Diphenyl Ester Derivatives

The synthesis of phosphonothioates, including derivatives of phenyl-phosphonothioic acid diphenyl ester, represents a significant area of organophosphorus chemistry. These compounds are analogues of phosphonates where a sulfur atom replaces one of the oxygen atoms, typically the phosphoryl oxygen, creating a P=S bond.

A prominent and environmentally conscious method for the synthesis of phosphonothioates is the direct, solvent-free reaction of H-phosphonates (dialkyl phosphites) or phosphinates with disulfides. mdpi.com This approach avoids the use of catalysts and additives, with many target compounds being produced in nearly quantitative yields by simple heating or stirring at room temperature. mdpi.com The reaction mechanism is proposed to be a classical ionic process where the nucleophilic form of the phosphorus compound attacks the disulfide, leading to the formation of the phosphinothioate and a thiol by-product. mdpi.com For instance, reacting a suitable phosphinate with a substituted diphenyl disulfide under these conditions would yield a substituted phenylphosphonothioic acid diphenyl ester derivative.

Another key strategy in forming the P=S bond is the sulfurization of a trivalent phosphorus precursor, such as a phosphite (B83602) triester. This method is extensively used in the synthesis of phosphorothioate (B77711) oligonucleotides, which are analogues where a sulfur atom replaces a non-bridging oxygen in the phosphate (B84403) backbone. nih.govresearchgate.net Reagents like phenylacetyl disulfide (PADS) are employed as efficient sulfur-transfer agents. researchgate.net The mechanism involves the 'ageing' of PADS with a base like 3-picoline to generate polysulfides, which are potent sulfurizing agents. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the phosphite on the disulfide bond. scispace.com This principle can be extended to the synthesis of the title compound's derivatives, where a corresponding substituted diphenyl phenylphosphonite would be sulfurized to yield the desired this compound derivative.

Research on Structurally Related Phosphinic Acid and Phosphonic Acid Esters

The structural relatives of this compound, such as phosphinic and phosphonic acid esters, are subjects of extensive research due to their diverse applications, from medicinal chemistry to materials science.

Diphenylphosphinic acid esters are valuable intermediates in organophosphorus chemistry. bibliotekanauki.plumcs.pl A common synthetic route involves the reaction of chlorodiphenylphosphine (B86185) with an appropriate alcohol or phenol (B47542) in the presence of a base like triethylamine (B128534), followed by oxidation (e.g., with H₂O₂). bibliotekanauki.pl

These esters are particularly important as substrates in nucleophilic substitution reactions at the phosphorus atom. bibliotekanauki.plresearchgate.net Such reactions are crucial for creating new phosphorus-carbon bonds, providing access to a wide array of phosphine (B1218219) derivatives and ligands used in asymmetric catalysis. bibliotekanauki.plresearchgate.net The alkoxy or phenoxy group acts as a good leaving group, allowing it to be displaced by organometallic reagents like organolithium compounds. bibliotekanauki.pl The stereochemistry of these displacement reactions can proceed with either inversion or retention of configuration at the phosphorus center, depending on the specific reagents and reaction conditions. bibliotekanauki.pl

Phosphonic acid esters are characterized by a direct P-C bond, which imparts greater thermal and hydrolytic stability compared to phosphate esters. clearsolutionsusa.com This class includes several important analogues.

Phenyl Phosphonic Acid Diphenyl Ester is an analogue where the thiophosphoryl (P=S) group is replaced by a phosphoryl (P=O) group. The synthesis of phosphonic acid esters can be achieved through various methods, including the Michaelis-Arbuzov reaction. mdpi.com The selective esterification of phosphonic acids is also a key area of study, with methods developed for both mono- and diesterification. nist.gov

Diphenyl Hydrogen Phosphite , also known as diphenyl phosphonate (B1237965), is a widely used reagent in organic synthesis. orgsyn.orgmdpi.com It exists in equilibrium with a trivalent form, diphenoxyphosphine, but is predominantly found in the tetracoordinate phosphonate form with a P-H bond. orgsyn.org It is prepared by treating phosphorus trichloride (B1173362) with phenol. This compound serves as a key reactant in reactions like the Kabachnik-Fields reaction to produce α-aminophosphonates. mdpi.com It is also used in the synthesis of various other organophosphorus compounds through reactions involving its P-H bond.

Peptidyl α-aminoalkylphosphonate diphenyl esters are significant as mimics of peptides and are widely investigated as irreversible inhibitors of serine proteases. The diphenyl ester group is a common feature in these inhibitors.

Their synthesis often involves the coupling of α-aminoalkyl phosphonate diphenyl ester building blocks with amino acids. thieme-connect.com Polymer-assisted solution-phase synthesis (PASP) has been utilized for the rapid and clean preparation of libraries of these compounds for screening purposes, for example, against dipeptidyl peptidases. thieme-connect.com Other synthetic strategies involve the phosphonylation of amino esters with N-protected aminoalkylphosphonochloridates or multicomponent condensation reactions. scispace.com These complex molecules are designed to target specific enzymes, and their synthesis allows for systematic modifications to optimize inhibitory activity and selectivity. acs.orgnih.gov

Phosphonic acid analogues of natural amino acids are crucial building blocks in the design of enzyme inhibitors, particularly for metalloproteases. nih.govresearchgate.net Researchers have synthesized libraries of phosphonic acid analogues of phenylalanine and homophenylalanine, often incorporating halogen atoms (fluorine, bromine) into the phenyl ring to modulate their biological activity. nih.govresearchgate.net

The synthesis of these compounds can be challenging. One reported method involves a multi-component reaction that sometimes fails to produce the desired product. bibliotekanauki.pl These analogues have been evaluated for their inhibitory properties against enzymes like human and porcine alanyl aminopeptidases (APN/CD13). nih.govresearchgate.net Studies have shown that homophenylalanine derivatives tend to have higher inhibitory potential than the corresponding phenylalanine derivatives. nih.govresearchgate.net For example, 1-amino-3-(3-fluorophenyl)propylphosphonic acid was identified as a potent inhibitor of both human and porcine APN. nih.govresearchgate.net

Comparative Studies of Reactivity and Mechanisms Across Analogues

The replacement of an oxygen atom with sulfur, or modifications to the groups attached to the phosphorus atom, leads to significant differences in the chemical reactivity and biological activity of these analogues.

Reactivity at the Phosphorus Center: The nature of the bond to phosphorus (P=O vs. P=S) influences reactivity. In alkaline hydrolysis, P=O (oxo) derivatives are generally more reactive than P=S (thio) analogues. thieme-connect.com Thioesters of the type >P(O)SR, however, are much more reactive than their >P(O)OR counterparts because the thiolate (RS⁻) is a better leaving group than the alkoxide (RO⁻). thieme-connect.com The electrophilicity of the phosphorus atom is a key factor; stereoelectronic effects from substituents can significantly alter this property. For instance, in phosphonates, an additional oxygen lone pair can decrease the electrophilicity at the phosphorus center compared to phosphinates, affecting their propensity for rearrangement reactions. tutorchase.com

Hydrolytic Stability: A fundamental difference between phosphonates and phosphates is the P-C bond in phosphonates versus the P-O-C linkage in phosphates. clearsolutionsusa.comthieme-connect.de The direct P-C bond grants phosphonates significantly higher stability against hydrolysis. clearsolutionsusa.com This resistance to cleavage is a key reason for their use as stable mimics of biologically important phosphates.

Mechanisms of Nucleophilic Substitution: Nucleophilic substitution at a tetrahedral phosphorus atom can proceed through different mechanisms. For phosphate and phosphonate esters, reactions can involve nucleophilic attack at the phosphorus atom (leading to P-O cleavage) or at the carbon of the ester group (O-C cleavage). The prevailing mechanism depends on the structure of the ester, the nucleophile, and the reaction conditions. For many acyclic phosphate triesters, a direct substitution (Sₙ2-like) mechanism at phosphorus is likely. In contrast, reactions for synthesizing phosphonothioates from phosphites and disulfides involve nucleophilic attack of the phosphorus atom on the sulfur-sulfur bond, generating a phosphonium (B103445) intermediate that then breaks down to form the final P=S product. scispace.com

Design and Synthesis of Chiral Analogues for Stereoselective Investigations

The synthesis of chiral organophosphorus compounds is a significant area of research due to the unique properties these molecules exhibit, which are valuable in medicinal chemistry and enantioselective catalysis. rsc.orgresearchgate.net The phosphorus atom in this compound can be a stereogenic center, leading to the existence of enantiomers. These stereoisomers can exhibit different biological activities and metabolic profiles, making the stereoselective synthesis of chiral analogues a critical aspect of drug discovery and development.

The design of chiral analogues of this compound for stereoselective investigations would likely involve asymmetric synthesis strategies to control the stereochemistry at the phosphorus center. General methods for the asymmetric synthesis of chiral organophosphorus compounds often utilize chiral auxiliaries. rsc.orgresearchgate.netrsc.org These are chiral molecules that are temporarily incorporated into the reactant to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Key chiral auxiliaries used in the synthesis of chiral organophosphorus compounds include:

TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol)

BINOL (1,1'-bi-2-naphthol)

Menthol (B31143)

These auxiliaries can be attached to a phosphorus-containing reagent to create a chiral H-P species. rsc.orgresearchgate.net The subsequent reactions of these chiral reagents with various electrophiles, such as alkenes, alkynes, imines, and carbonyl compounds, can lead to the formation of structurally diverse chiral organophosphorus compounds with a high degree of stereoselectivity. rsc.orgresearchgate.net

For instance, a potential synthetic route to chiral analogues of this compound could involve the use of a chiral H-phosphonate reagent. The stereochemical outcome of the reaction would be influenced by the specific chiral alcohol moiety used as the auxiliary. rsc.orgresearchgate.net

The stereospecific synthesis of P-chiral phosphonothioates is another relevant area of research. researchgate.net These methods focus on creating a defined stereochemistry at the phosphorus atom, which is crucial for investigating the stereoselective interactions of these compounds with biological targets. One common method involves the alkylation of the sulfur atom in phosphorothioates, which takes advantage of the nucleophilic character of sulfur. researchgate.net

The table below includes research findings on the synthesis of related chiral compounds, which could be adapted for the synthesis of chiral analogues of this compound.

Precursor/ReagentReaction TypeProduct TypeKey Finding
H-P reagents with TADDOL, BINOL, or menthol auxiliariesReactions with alkenes, alkynes, imines, carbonylsStructurally diverse chiral organophosphorus compoundsThe stereochemical outcome is directed by the chiral auxiliary. rsc.orgresearchgate.net
Chiral phosphine oxides (e.g., (RP)-(61))Addition to alkenes and alkynesOrganophosphorus derivatives with multiple stereogenic centersAllows for highly stereoselective preparation. rsc.org
Achiral imines and dialkyl phosphitesAsymmetric reaction with chiral Brønsted acid catalystα-aminophosphonatesCan produce good enantiomeric excesses. mdpi.com
Silyl phosphitesReaction with sulfurPhosphorothioatesA method for preparing phosphonothioates. researchgate.net

These synthetic strategies provide a foundation for the rational design and synthesis of chiral analogues of this compound, enabling detailed stereoselective investigations into their biological activities.

Conclusion and Future Research Directions

Current Challenges and Unanswered Questions in Phosphonothioate Chemistry

The chemistry of phosphonothioates, while well-established, is not without its challenges. A primary hurdle is the development of stereoselective synthetic methods. The phosphorus atom in Phenyl-phosphonothioic acid diphenyl ester is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers of P-chiral phosphonothioates remains a significant challenge, often requiring chiral starting materials or auxiliaries and complex purification steps. mdpi.com

Another area of active investigation is the fine-tuning of reactivity. The P-O and P-S bonds in phosphonothioates exhibit different reactivities, which can be exploited in synthetic chemistry. However, achieving selective cleavage of one bond over the other, especially in complex molecules, requires a deep understanding of the electronic and steric factors at play. ucc.ie The development of catalytic systems that can modulate this reactivity with high selectivity is a key goal in the field.

Furthermore, a comprehensive understanding of the metabolic pathways and environmental fate of aryl phosphonothioates is crucial, particularly for those with potential biological applications. While the metabolism of some phosphonothioate insecticides like EPN has been studied, revealing processes such as desulfuration and hydrolysis, the specific metabolic profile of this compound is not documented. wikipedia.orgagropages.com Such knowledge is essential for assessing the biocompatibility and environmental impact of these compounds.

Emerging Research Avenues and Methodological Advancements

In response to the challenges in phosphonothioate chemistry, several exciting research avenues are being explored. One of the most promising is the development of metal-free and solvent-free synthetic protocols. organic-chemistry.org These "green chemistry" approaches aim to reduce the environmental impact of chemical synthesis by avoiding the use of toxic metal catalysts and volatile organic solvents. For instance, methods utilizing arynes for C-P bond formation offer a mild alternative to traditional transition-metal-catalyzed reactions. organic-chemistry.org

The use of photoredox catalysis is another rapidly emerging area. Visible-light-mediated reactions can often proceed under mild conditions and with high functional group tolerance, opening up new possibilities for the synthesis and modification of complex phosphonothioates. organic-chemistry.org

In the realm of materials science, the incorporation of phosphonothioate moieties into polymers and other materials is a growing field. ucc.ie These materials can exhibit unique properties, such as flame retardancy and interesting spectroscopic characteristics when complexed with metals. The design and synthesis of novel phosphonothioate-based materials with tailored properties is a key area for future research.

Potential for Novel Academic Applications in Chemical Synthesis and Mechanistic Biology

This compound and its analogues hold significant potential for a range of academic applications. In chemical synthesis, the differential reactivity of the P-O and P-S bonds makes these compounds valuable intermediates. ucc.ie They can serve as precursors to a variety of other organophosphorus compounds through selective bond cleavage and functionalization. For example, the phosphonothioate group can be used as a protecting group that can be removed under specific conditions.

In the field of mechanistic biology, phosphonothioates are powerful tools for studying the mechanisms of enzymes that process phosphate (B84403) esters, such as kinases and phosphatases. ucc.ie The substitution of a sulfur atom for an oxygen atom can subtly alter the electronic and steric properties of the substrate, providing insights into the enzyme's active site and catalytic mechanism. The use of chiral phosphonothioates can be particularly informative for elucidating the stereochemical course of enzymatic reactions.

Furthermore, the development of phosphonothioate-based probes and labels continues to be an important area of research. These molecules can be used to track the localization and activity of enzymes in living cells, providing valuable information about cellular signaling pathways and disease processes. The unique spectroscopic properties of some phosphonothioate-metal complexes could also be exploited for the development of novel imaging agents. researchgate.net

Q & A

Q. What are the recommended synthetic routes for phenyl-phosphonothioic acid diphenyl ester, and how can reaction efficiency be optimized?

this compound can be synthesized via trans-esterification reactions using diaryl phosphonates as precursors. A validated method involves reacting phenylphosphonic acid derivatives with thiophenol or thiol derivatives under controlled conditions (e.g., inert atmosphere, catalytic bases like triethylamine). Reaction efficiency depends on stoichiometric ratios, solvent selection (e.g., toluene or THF), and temperature (typically 80–120°C). Impurities such as unreacted starting materials or hydrolyzed byproducts should be monitored via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

  • FT-IR spectroscopy : To identify P=O (~1250 cm⁻¹) and P-S (~650 cm⁻¹) stretching vibrations.
  • NMR spectroscopy : ³¹P NMR (δ ~20–30 ppm for phosphonothioate esters) and ¹H/¹³C NMR for aryl and alkyl proton environments.
  • Mass spectrometry (EI or ESI) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Reference standards and deuterated solvents (e.g., CDCl₃) are critical for accurate assignments .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal exposure.
  • Store in airtight containers under nitrogen to prevent hydrolysis.
  • Dispose of waste via approved hazardous waste protocols, as thiophosphate esters may release toxic gases (e.g., H₂S) under acidic conditions. Safety Data Sheets (SDS) from manufacturers like LANXESS provide specific guidelines .

Advanced Research Questions

Q. How does this compound enhance the thermal stability of polymers, and what are the mechanistic implications?

This compound acts as a flame-retardant additive in polymers like polycarbonates by forming char layers during thermal degradation. Its phosphonothioate group releases sulfur-containing radicals that scavenge free radicals, delaying combustion. Studies show improved heat-aging resistance in polyphosphonatocarbonates when incorporated at 5–10 wt%. Accelerated aging tests (e.g., TGA, DSC) under oxidative conditions (150–200°C) quantify stability improvements .

Q. What are the challenges in analyzing contradictory data on hydrolysis rates of phosphonothioate esters?

Hydrolysis rates vary widely depending on pH, temperature, and solvent polarity. For example:

  • Acidic conditions : Rapid hydrolysis via nucleophilic attack on phosphorus.
  • Basic conditions : Slower degradation due to thioate anion stabilization.
    Conflicting literature data may arise from inconsistent experimental setups (e.g., buffer ionic strength, oxygen exposure). Researchers should replicate studies under controlled conditions and use ³¹P NMR to track degradation intermediates .

Q. How can computational modeling predict the reactivity of phenyl-phosphonothioic acid derivatives in catalytic systems?

Density Functional Theory (DFT) calculations model transition states and activation energies for reactions like esterification or radical scavenging. Key parameters include:

  • Electron-withdrawing effects of substituents on the aryl group.
  • Solvent effects on reaction kinetics (e.g., polarizable continuum models).
    Validation via experimental kinetic studies (e.g., Arrhenius plots) is critical .

Q. What methodologies resolve discrepancies in reported toxicity profiles of phosphonothioate esters?

  • In vitro assays : Use HepG2 or HEK293 cells to assess cytotoxicity (IC₅₀) and compare with structurally similar compounds (e.g., triphenyl phosphate).
  • In vivo studies : Rodent models evaluate acute toxicity (LD₅₀) and organ-specific effects.
  • Metabolite profiling : LC-MS identifies bioactivation pathways (e.g., oxidative desulfurization). Contradictions often stem from metabolite variability across species .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionAnalytical Validation Method
SolventTolueneGC-MS purity >98%
CatalystTriethylamine³¹P NMR monitoring
Temperature100°CHPLC retention time tracking
Reaction Time12–24 hrsTLC (Rf = 0.5 in hexane:EA 3:1)

Q. Table 2: Thermal Stability Data

Polymer MatrixTGA Onset (°C)Char Yield (%)Reference
Polycarbonate32025
Epoxy Resin29018

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.